molecular formula C6H3ClN2O4 B1345493 2-Chloro-1,4-dinitrobenzene CAS No. 619-16-9

2-Chloro-1,4-dinitrobenzene

Cat. No. B1345493
CAS RN: 619-16-9
M. Wt: 202.55 g/mol
InChI Key: OEZJLUBWUDVTSS-UHFFFAOYSA-N
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Description

2-Chloro-1,4-dinitrobenzene (C6H3ClN2O4) is an organic compound that is a member of monochlorobenzenes . It is used as a model substrate for measuring the enzyme activity of glutathione S-transferases in toxicity studies .


Synthesis Analysis

The synthesis of 2-Chloro-1,4-dinitrobenzene involves nucleophilic aromatic substitution reactions. The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,4-dinitrobenzene can be represented as C6H3ClN2O4 . More detailed information about its structure can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

2-Chloro-1,4-dinitrobenzene is widely used as a model substrate for measuring the enzyme activity of glutathione S-transferases in toxicity studies . It is also susceptible to nucleophilic substitution due to the presence of two nitro groups .


Physical And Chemical Properties Analysis

2-Chloro-1,4-dinitrobenzene is a solid crystal with a melting point of 49 - 52 °C . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Detection and Determination of Pyridine Compounds

  • Application Summary : 1-Chloro-2,4-dinitrobenzene is used as a reagent for the detection and determination of pyridine compounds .
  • Results or Outcomes : The outcomes of this application would be the successful detection and determination of pyridine compounds .

Evaluation of Intracellular Erythrocyte Glutathione (GSH) Depletion

  • Application Summary : This compound has been used as an alkylating agent to evaluate the depletion of intracellular erythrocyte glutathione (GSH) .
  • Results or Outcomes : The outcomes of this application would be the successful evaluation of GSH depletion in erythrocytes .

Inhibition of Human Thioredoxin Reductase

  • Application Summary : 1-Chloro-2,4-dinitrobenzene is an irreversible inhibitor of human thioredoxin reductase .
  • Results or Outcomes : The outcomes of this application would be the successful inhibition of human thioredoxin reductase .

Safety And Hazards

2-Chloro-1,4-dinitrobenzene is toxic and can cause severe injury or death upon inhalation, ingestion, or skin contact . It may cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-chloro-1,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZJLUBWUDVTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210923
Record name Benzene, 2-chloro-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,4-dinitrobenzene

CAS RN

619-16-9
Record name 2-Chloro-1,4-dinitrobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,4-dinitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene,4-dinitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154554
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-chloro-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-1,4-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGA767QWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Bartoli, R Dalpozzo, L Grossi - Journal of the Chemical Society …, 1989 - pubs.rsc.org
1,4-Dinitrobenzene (1) reacts smoothly and irreversibly with alkyl-magnesium or -lithium reagents to give at first the nitroarene radical anion (3)(redox product) and 6-alkyl-2-nitro-5-…
Number of citations: 14 pubs.rsc.org
R Adams, MD Nair - Journal of the American Chemical Society, 1956 - ACS Publications
Thiophenol and benzenesulfinic acid add to 2-chloro-J’-quinonedibenzimide (I) to give 2-chloro-S-phenylmercapto-^-phenylenedibenzamide(Ila) and 5-benzenesulfonyl-2-chloro-p-…
Number of citations: 10 pubs.acs.org
L Grossi, S Strazzari - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
The reactions among halonitrobenzenes or polynitrobenzenes and alkoxides, thiolates or tertiary amines have provided the evidence that in a SNAr reaction type a single electron …
Number of citations: 23 pubs.rsc.org
AI Papadopoulos, I Polemitou, P Laifi, A Yiangou… - … and Physiology Part C …, 2004 - Elsevier
The glutathione S-transferase present in the adult worker bee Apis mellifera macedonica was purified and analyzed for its physicochemical and kinetic properties. The enzyme is …
Number of citations: 55 www.sciencedirect.com

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